Disodium peroxydicarbonate
Description
Definitional Clarity and Systematic Nomenclature of Peroxydicarbonate Anions
The foundation of disodium (B8443419) peroxydicarbonate lies in its anionic component, the peroxydicarbonate anion. This divalent anion possesses the chemical formula C₂O₆²⁻. wikipedia.org Structurally, it is characterized by two carbonate groups linked by a peroxide bridge (-O-O-). wikipedia.org This is distinct from a simple mixture or adduct of carbonate and peroxide species.
Systematic nomenclature provides clarity in identifying this compound. According to the International Union of Pure and Applied Chemistry (IUPAC), the name for the disodium salt is "disodium;carboxylatooxy carbonate". nih.gov Other synonyms include sodium peroxydicarbonate and peroxydicarbonic acid, disodium salt. nih.govatamanchemicals.com The anion itself is a member of the oxocarbon anion family, which are species composed solely of carbon and oxygen. wikipedia.orgwikidata.org
| Identifier | Value |
| Chemical Formula | C₂Na₂O₆ nih.gov |
| Molecular Weight | 166.00 g/mol nih.gov |
| IUPAC Name | disodium;carboxylatooxy carbonate nih.gov |
| CAS Number | 3313-92-6 nih.gov |
| Canonical SMILES | C(=O)([O-])OOC(=O)[O-].[Na+].[Na+] nih.gov |
Distinction from Related Peroxy Compounds: The Case of Sodium Percarbonate (Sodium Carbonate Peroxyhydrate)
A significant point of confusion in peroxy-compound chemistry is the misidentification of disodium peroxydicarbonate with sodium percarbonate. The two are fundamentally different chemical entities. nih.gov
This compound (Na₂C₂O₆) is a true single compound with a covalent peroxide bond linking two carbonate moieties within the peroxydicarbonate anion. wikipedia.org
Sodium Percarbonate (2Na₂CO₃·3H₂O₂) , more accurately termed sodium carbonate peroxyhydrate, is not a single compound but a crystalline adduct. wikipedia.org It is formed from sodium carbonate ("soda ash") and hydrogen peroxide. wikipedia.org When dissolved in water, sodium percarbonate releases sodium carbonate and hydrogen peroxide into the solution. wikipedia.orgatamanchemicals.comnih.gov In contrast, this compound dissolves to release the intact peroxydicarbonate anion, which then participates in chemical reactions. This distinction in their behavior in solution is critical to their respective applications and reactive properties. The names are still used inconsistently, though they represent different species with distinct reactivities. nih.gov
| Feature | This compound | Sodium Percarbonate (Sodium Carbonate Peroxyhydrate) |
| Chemical Formula | Na₂C₂O₆ nih.gov | 2Na₂CO₃·3H₂O₂ wikipedia.org |
| Nature of Compound | A single chemical compound. wikipedia.org | A crystalline adduct of two compounds. wikipedia.org |
| Bonding | Contains a C-O-O-C covalent structure. wikipedia.org | Hydrogen peroxide is incorporated into the crystal lattice of sodium carbonate. wikipedia.org |
| Behavior in Water | Dissolves to yield the peroxydicarbonate anion (C₂O₆²⁻). | Decomposes into sodium carbonate and hydrogen peroxide. wikipedia.orgatamanchemicals.com |
| CAS Number | 3313-92-6 nih.gov | 15630-89-4 pinpools.com |
Historical Context and Evolution of Research Perspectives on Peroxydicarbonate Chemistry
The study of peroxydicarbonates dates back to the late 19th century. In 1895, Constam and von Hansen first synthesized potassium peroxydicarbonate (K₂C₂O₆) through the electrolysis of a saturated potassium carbonate solution at low temperatures. wikipedia.orgnih.gov This electrolytic method established the initial pathway for producing these energetic compounds. For many years, research remained focused on electrolytic synthesis, exploring the formation of the peroxydicarbonate anion at the anode from the formal oxidation of two carbonate ions. wikipedia.org
In contrast, the more commonly known sodium percarbonate was first prepared by the Russian chemist Sebastian Moiseevich Tanatar in 1899 by reacting sodium carbonate with hydrogen peroxide. nih.govatamanchemicals.com For a long time, the precise structure of the true peroxydicarbonate anion remained unconfirmed. It was not until 2002 that the crystal structure of potassium peroxydicarbonate was fully elucidated, clarifying the nature of the central peroxide moiety. nih.gov This structural confirmation solidified the distinction between the true peroxodicarbonates discovered by von Hansen and the percarbonate adducts synthesized by Tanatar. nih.gov
Early research primarily viewed these compounds as chemical curiosities, but perspectives have evolved to recognize their potential as powerful and environmentally benign, or "green," oxidizing agents. nih.gov
Significance within Contemporary Chemical Science and Engineering Disciplines
In modern chemistry, this compound is valued for its strong oxidizing potential and its ability to act as a source of reactive species under specific conditions. Its applications span several key disciplines:
Organic Synthesis : Peroxydicarbonates are effective oxidizers for a range of transformations. They have been successfully used for the epoxidation of alkenes, as well as for N-oxidations and S-oxidations. nih.gov These reactions are fundamental in the synthesis of fine chemicals and pharmaceuticals. The ability to perform these oxidations with a reagent that ultimately decomposes into simple carbonate species is a significant advantage in sustainable chemistry. nih.gov
Polymer Chemistry : Peroxydicarbonates, particularly dialkyl peroxydicarbonates, serve as highly effective free-radical initiators for the polymerization of ethylenically unsaturated monomers. google.comgoogle.com They are widely used in the industrial production of polymers such as polyvinyl chloride (PVC) and for the polymerization of ethylene (B1197577) and acrylic polymers. google.comarkema.com Their ability to initiate polymerization at lower temperatures compared to other initiators is a key advantage. google.com
Environmental Remediation : The oxidizing power of peroxydicarbonate is being explored for environmental applications. It has been investigated for the degradation of organic pollutants in wastewater and for soil remediation. nih.govnih.gov Its decomposition products (sodium carbonate, water, and oxygen) are generally non-toxic, making it an attractive option for in-situ chemical oxidation (ISCO) processes. nih.govontosight.ai
Electrosynthesis and Energy : Recent advancements have focused on the efficient electrosynthesis of concentrated peroxodicarbonate solutions. nih.govacs.org This process can be coupled with industrial-scale hydrogen generation, creating a value-added chemical from inexpensive carbonate salts. nih.gov This positions peroxodicarbonate as a sustainable platform oxidizer, contributing to the "electrification" of chemical synthesis. nih.gov Research has also demonstrated its use in the valorization of lignin (B12514952), a complex biopolymer, by converting it into valuable smaller molecules. acs.org
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
3313-92-6 |
|---|---|
Molecular Formula |
C2Na2O6 |
Molecular Weight |
166 g/mol |
IUPAC Name |
disodium;carboxylatooxy carbonate |
InChI |
InChI=1S/C2H2O6.2Na/c3-1(4)7-8-2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2 |
InChI Key |
VTIIJXUACCWYHX-UHFFFAOYSA-L |
SMILES |
C(=O)([O-])OOC(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C(=O)([O-])OOC(=O)[O-].[Na+].[Na+] |
Other CAS No. |
3313-92-6 |
Origin of Product |
United States |
Molecular Structure and Theoretical Aspects of the Peroxydicarbonate Anion
Elucidation of the Peroxide Bridge (-O-O-) in the C₂O₆²⁻ Anion
The peroxydicarbonate anion, with the chemical formula C₂O₆²⁻, is an oxocarbon anion characterized by a distinctive peroxide bridge (-O-O-). wikipedia.org This structural feature, which consists of two carbonate units linked by a peroxo bond, is central to its chemical identity and properties. The presence of this bridge was foundational in distinguishing peroxydicarbonates from other related compounds. The formal oxidation of two carbonate ions results in the formation of the peroxydicarbonate anion. wikipedia.org
Quantum Chemical Calculations and Spectroscopic Characterization of C₂O₆²⁻
The precise structure and bonding of the peroxydicarbonate anion have been extensively studied through a combination of quantum chemical calculations and spectroscopic methods. These approaches provide a detailed understanding of its molecular geometry and electronic nature.
Vibrational spectroscopy is a key analytical tool for confirming the structure of the peroxydicarbonate anion. Infrared (IR) and Raman spectroscopy identify specific vibrational modes associated with the molecule's bonds. A characteristic O-O stretching vibration, typically observed in the 800–850 cm⁻¹ range in IR spectra, is a definitive indicator of the peroxide linkage. For instance, the IR spectrum of an electrolyzed carbonate solution shows a signal at 1300 cm⁻¹, which is attributed to the presence of peroxodicarbonate. nih.gov
Table 1: Characteristic Vibrational Frequencies for the Peroxydicarbonate Anion
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-O Stretch | 800 - 850 |
This table is based on data from spectroscopic analyses of peroxocarbonate compounds.
Quantum chemical calculations offer a theoretical lens to examine the electronic structure of molecules. uchicago.eduornl.gov These first-principles calculations can predict molecular properties and reaction mechanisms. mdpi.com For complex molecules, these computational methods are invaluable for understanding interactions between atoms. uchicago.edu By solving quantum mechanical equations, researchers can model the electronic structure and energy levels of various molecular configurations. uchicago.edufortunejournals.com
Crystal Chemistry and Solid-State Characteristics of Disodium (B8443419) Peroxydicarbonate (Na₂C₂O₆)
The solid-state properties of disodium peroxydicarbonate are intrinsically linked to its crystal structure. In its crystalline form, it is described as a white, microcrystalline powder. chemicalbook.com X-ray crystallography has been instrumental in determining the arrangement of atoms and ions in related peroxydicarbonate salts, such as those of potassium and rubidium. wikipedia.org In the rubidium salt, the entire peroxydicarbonate anion is planar, while in the potassium salt, the two carbonate units are in nearly perpendicular planes. wikipedia.org
Table 2: Physical and Structural Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂Na₂O₆ | nih.gov |
| Molecular Weight | 166.00 g/mol | nih.gov |
| Physical Description | White solid, granular powder | nih.gov |
Stability Profiles and Factors Influencing Molecular Integrity
This compound is stable under recommended storage conditions, which include a cool, dry, and well-ventilated place with the container tightly closed. lookchem.comechemi.com However, the presence of the peroxide bridge makes it an oxidizing agent. chemicalbook.com The stability of related organic peroxydicarbonates can be enhanced by the addition of stabilizers, which can suppress self-accelerating decomposition. google.com The thermal stability of such compounds is a critical factor for their safe handling and storage. google.com Upon decomposition, this compound breaks down into oxygen, water, and sodium carbonate. atamanchemicals.com
Advanced Synthetic Methodologies for Peroxydicarbonate Compounds
Electrochemical Synthesis Pathways for the Peroxydicarbonate Anion
Electrochemical methods offer a direct route to the peroxydicarbonate anion (C₂O₆²⁻) by the anodic oxidation of carbonate salts. wikipedia.orgnih.gov This approach is valued for its use of electrons as the primary reagent, potentially reducing the need for hazardous chemical oxidants. nih.gov
2 Na₂CO₃ + 2 H₂O → Na₂C₂O₆ + 2 NaOH + H₂ condias.de
In this process, the oxidation number of the carbon atoms remains constant, while two oxygen atoms undergo a change in oxidation state from -2 to -1. condias.de
Optimization of this process is critical for achieving high concentrations and efficiencies. Key parameters include electrolyte concentration, temperature, and current density. Research has shown that starting with a high concentration of sodium carbonate, close to its maximum solubility (e.g., 1.5 M), is beneficial. researchgate.net The process is favored by temperatures below room temperature (<18 °C) and high current densities. researchgate.net For instance, concentrations of 282 mmol/L have been achieved at current densities of 720 mA/cm². wikipedia.orgresearchgate.net More recent studies have reached concentrations exceeding 0.9 mol L⁻¹ by employing very high current densities of up to 3.33 A/cm⁻². nih.govrsc.org
An alternative electrosynthesis pathway involves the reaction of carbon dioxide (CO₂) with the superoxide (B77818) ion (O₂·⁻), which is electrochemically generated from the reduction of oxygen. acs.orgnih.gov This method has been successfully demonstrated in ionic liquid (IL) media, representing the first time such a medium was used for converting CO₂ into the peroxydicarbonate anion. acs.orgnih.govresearchgate.net
The choice of anode material is crucial for the efficient synthesis of peroxydicarbonate due to the high anodic overpotential required for the oxidation of carbonate ions. wikipedia.org Boron-doped diamond (BDD) electrodes are widely favored for this application. nih.govresearchgate.net BDD electrodes possess a very large kinetic overpotential for the competing oxygen evolution reaction, which is the oxidation of water to form O₂. researchgate.netresearchgate.net By suppressing this side reaction, BDD anodes increase the electrochemical efficiency for the desired formation of peroxydicarbonate. nih.govacs.org The unique properties of BDD electrodes promote the oxidation of carbonate into peroxydicarbonate, which can then be used for subsequent reactions or isolated. researchgate.netnih.gov The stability and efficiency of BDD anodes have enabled the generation of peroxodicarbonate solutions at record-breaking concentrations. rsc.org
Scaling the electrosynthesis of peroxydicarbonate for pilot or industrial production requires careful consideration of process parameters and reactor design. wikipedia.orgnih.gov An undivided electrochemical cell design is often used, featuring a BDD anode and typically a stainless-steel cathode where hydrogen gas is evolved. nih.govnih.govacs.org
For scalable production, high current densities (above 3 A/cm²) and efficient heat dissipation are necessary. nih.govnih.gov This has led to the development of specialized circular flow reactors and other electrolyzer concepts with elaborate cooling systems to manage the heat generated during electrolysis. nih.govrsc.orgacs.org A high flow velocity of the electrolyte (e.g., 170 cm s⁻¹) has been found to be beneficial. researchgate.net
A pilot-scale plant operating at Technology Readiness Level (TRL) 6 has been established for the continuous production of sodium peroxydicarbonate. acs.org This system consists of a flow loop where the electrolyte is circulated through the undivided cell, a heat exchanger for cooling, and a gas-liquid separator. acs.org Modeling and experimental data from such pilot plants indicate that a maximum peroxodicarbonate concentration is typically reached between 2 and 3 hours after the start of electrolysis. nih.govacs.org
| Parameter | Optimized Value/Condition | Source(s) |
| Starting Material | 1.5 M Sodium Carbonate | researchgate.net |
| Electrolyte | Ternary K₂CO₃/Na₂CO₃/KHCO₃ solution | nih.gov |
| Anode Material | Boron-Doped Diamond (BDD) | nih.govnih.govresearchgate.net |
| Cathode Material | Stainless Steel | nih.govnih.gov |
| Cell Design | Undivided circular flow reactor | nih.govresearchgate.net |
| Current Density | 720 mA/cm² to 3.33 A/cm² | wikipedia.orgnih.govresearchgate.net |
| Temperature | < 18 °C | researchgate.net |
| Flow Velocity | 170 cm s⁻¹ | researchgate.net |
| Achieved Concentration | > 900 mM | nih.govrsc.org |
| Current Efficiency | ~76% | researchgate.net |
Chemical Synthesis Routes for Peroxydicarbonates
Traditional chemical synthesis provides an alternative pathway to peroxydicarbonate compounds, often employed for producing organic derivatives.
A common industrial method for synthesizing organic peroxydicarbonates involves the reaction of a haloformate, particularly a chloroformate, with a source of peroxide in the presence of a base. google.com The process typically begins by forming an alkali metal peroxide in situ through the reaction of an inorganic peroxide, such as hydrogen peroxide, with an alkali metal hydroxide (B78521) like sodium hydroxide. google.comgoogle.com
To enhance the efficiency and safety of chemical synthesis, catalytic approaches have been explored. Phase transfer catalysts are used to facilitate the reaction between reactants in different phases (e.g., an organic haloformate and an aqueous peroxide solution). wipo.int The use of polyethers has been investigated for their potential as phase transfer catalysts in these syntheses. google.com
In one method for preparing di(2-ethylhexyl) peroxydicarbonate, a phase transfer catalyst is used in a micro-packed bed reactor. wipo.int This approach is reported to significantly shorten the reaction time and improve safety compared to traditional batch processes, achieving yields of up to 99.2%. wipo.int
Green Chemistry Principles in Peroxydicarbonate Synthesis
The synthesis of peroxydicarbonates is increasingly being viewed through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org Key advancements in this area include the development of electrochemical methods and the use of continuous-flow microreactors.
Electrochemical Synthesis
Electrochemical synthesis represents a significant step towards a greener production of disodium (B8443419) peroxydicarbonate. This method utilizes electricity as a "reagent," which can obviate the need for toxic and hazardous chemical oxidizers. acs.org The process typically involves the anodic oxidation of aqueous carbonate solutions. researchgate.netfrontiersin.org
Research has demonstrated that key parameters significantly influence the efficiency of this process. High current efficiencies, up to 82%, have been achieved by optimizing conditions such as current density, electrolyte concentration, and temperature. researchgate.net For instance, one study found that a current density of 0.05 A/cm² in a 1 M Na₂CO₃ solution yielded maximal efficiency. researchgate.net More recent developments using efficiently cooled flow reactors have enabled the synthesis of highly concentrated (>0.9 mol L⁻¹) peroxodicarbonate solutions at high current densities (>3 A/cm²). nih.gov
Continuous-Flow Microreactors
The use of continuous-flow microreactors is another process intensification strategy that aligns with green chemistry principles. researchgate.netresearchgate.net Traditional batch processes for peroxide synthesis can be hazardous due to poor heat transfer and the risk of thermal runaway. colab.ws Microreactors, with their high surface-area-to-volume ratios, offer superior control over mass and heat transfer, enabling fast and highly exothermic reactions to be conducted safely. colab.wsgoogle.com
The table below provides a comparative overview of different synthesis approaches for peroxydicarbonates based on green chemistry principles.
| Synthesis Method | Key Principle | Reagents/Conditions | Advantages | Research Findings |
| Conventional Synthesis | Chemical Oxidation | Alkyl Chloroformates, Hydrogen Peroxide, Sodium Hydroxide | Established industrial method | Can involve hazardous reagents and conditions. |
| Electrochemical Synthesis | Anodic Oxidation | Sodium Carbonate, Water, Electricity; Boron-Doped Diamond (BDD) Anode | Uses electricity as a clean reagent; avoids toxic oxidizers; can be performed at room temperature. idsi.mdresearchgate.net | Current efficiencies up to 82% achieved at 0.05 A/cm² in 1M Na₂CO₃ solution. researchgate.net |
| Continuous-Flow Microreactor | Process Intensification | Reactants are pumped through micro-channels | Enhanced safety due to superior heat/mass transfer; high yield and purity; short reaction times. researchgate.netcolab.ws | Synthesis of highly pure (>99.5%) dicetyl peroxydicarbonate achieved with a yield of ~100% in <45 seconds. researchgate.net |
This table synthesizes findings from multiple sources to compare different methodologies.
Mechanistic Investigations of Disodium Peroxydicarbonate Reactivity
Homolytic and Heterolytic Decomposition Pathways
The decomposition of disodium (B8443419) peroxydicarbonate can proceed through two primary mechanistic routes: homolytic and heterolytic cleavage of the O–O bond. Homolytic cleavage involves the symmetrical breaking of the bond, where each oxygen atom retains one of the bonding electrons, resulting in the formation of two carbonate radicals (CO₃•⁻). This pathway is typically favored under thermal or photolytic conditions in non-polar environments.
Conversely, heterolytic cleavage involves the asymmetrical breaking of the O–O bond, where one oxygen atom retains both bonding electrons, leading to the formation of ionic species. This route is more likely in polar solvents and can be facilitated by the presence of acids, bases, or certain catalysts. The choice between these pathways is a critical determinant of the subsequent reactions and the final products. researchgate.netnih.govnih.govnih.govresearchgate.net
The rate of thermal decomposition is significantly affected by temperature. As with most chemical reactions, an increase in temperature increases the rate of decomposition by providing the necessary activation energy to break the peroxide bond. The presence of water vapor has been shown to have a complex effect on the decomposition of related peroxy compounds like sodium percarbonate (a sodium carbonate-hydrogen peroxide adduct), where it can either accelerate or decelerate the reaction depending on the humidity levels. researchgate.net High humidity can lead to deliquescence, which may enhance decomposition.
Factors Influencing Thermal Decomposition Rate of Peroxydicarbonates
| Factor | Effect on Decomposition Rate | Underlying Mechanism |
|---|---|---|
| Temperature | Increases | Provides activation energy for O–O bond cleavage. |
| Water Vapor/Humidity | Complex (can increase or decrease) | Can facilitate deliquescence and ionic mobility, or hinder gaseous product removal. researchgate.net |
| Particle Size | Smaller particles may decompose faster | Increased surface area can enhance heat and mass transfer. |
| Presence of Impurities (e.g., metal ions) | Generally increases (catalytic effect) | Facilitates redox cycles that promote peroxide decomposition. iloencyclopaedia.org |
The decomposition of disodium peroxydicarbonate can be initiated or "induced" by external stimuli other than heat. These induced decomposition pathways are crucial in various applications of the compound.
Photolytic Decomposition: Peroxides are known to be sensitive to ultraviolet (UV) light. The absorption of a photon with sufficient energy can lead to the homolytic cleavage of the O–O bond, generating carbonate radicals. The efficiency of photolytic decomposition is dependent on the wavelength of the incident light and the quantum yield of the dissociation process. wikipedia.org
Catalytic Decomposition: The presence of certain substances can catalyze the decomposition of peroxydicarbonates. For instance, transition metal ions with variable oxidation states (e.g., Fe²⁺/Fe³⁺, Cu⁺/Cu²⁺, Co²⁺/Co³⁺) can participate in redox cycles that facilitate the cleavage of the peroxide bond. iloencyclopaedia.org The mechanism often involves the formation of a complex between the metal ion and the peroxydicarbonate, which then undergoes intramolecular electron transfer.
The decomposition pathway of this compound, whether homolytic or heterolytic, is highly sensitive to the chemical environment, including the presence of impurities and the nature of the solvent.
Impurities: Transition metal ions are common impurities that can significantly influence the decomposition of peroxides. These ions can act as catalysts, promoting decomposition even at temperatures where the compound would otherwise be stable. The catalytic cycle typically involves the metal ion being oxidized by the peroxide, followed by its reduction, in a process that generates radical species. The specific mechanism and the efficiency of catalysis depend on the nature of the metal ion and its coordination environment. iloencyclopaedia.org
Solvent Systems: The polarity of the solvent plays a critical role in determining the preferred decomposition pathway.
Non-polar solvents tend to favor homolytic cleavage. In a non-polar environment, the formation of charged species (ions) is energetically unfavorable. Therefore, the symmetrical cleavage of the O–O bond to produce neutral radical species is the more probable route.
Polar solvents can facilitate heterolytic cleavage. The ability of polar solvents to solvate and stabilize ions makes the formation of charged intermediates and products more energetically feasible. Protic solvents, in particular, can further promote heterolytic pathways through hydrogen bonding interactions with the peroxide group. nih.gov
Solvent Effects on Peroxydicarbonate Decomposition Pathways
| Solvent Type | Favored Decomposition Pathway | Reasoning |
|---|---|---|
| Non-polar (e.g., hydrocarbons) | Homolytic | Poor stabilization of ionic intermediates. |
| Polar Aprotic (e.g., acetonitrile) | Mixed or leaning towards homolytic | Can stabilize some charge separation but lacks proton donation. |
| Polar Protic (e.g., water, alcohols) | Heterolytic | Strong stabilization of ionic species through solvation and hydrogen bonding. nih.gov |
Generation and Reactivity of Free Radical Species
The homolytic decomposition of this compound is a key process as it leads to the formation of highly reactive free radical species. These radicals are responsible for the strong oxidizing properties of the compound and are central to its utility in various chemical transformations.
The primary radical species formed upon the homolytic cleavage of the O–O bond in this compound is the carbonate radical anion (CO₃•⁻) .
Na₂C₂O₆ → 2 Na⁺ + 2 CO₃•⁻
The carbonate radical is a potent one-electron oxidant. Its formation can be detected and characterized using techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy, often in conjunction with spin trapping agents. rsc.org
Under certain conditions, particularly in aqueous media, the carbonate radical can participate in further reactions that may lead to the formation of hydroxyl radicals (•OH) . For instance, the carbonate radical can exist in equilibrium with other species, and its reactions can be complex. However, the direct, unimolecular conversion of the carbonate radical to a hydroxyl radical is not a primary pathway. The generation of hydroxyl radicals in systems containing peroxydicarbonate is more likely to occur through secondary reactions, potentially involving water or other components of the reaction mixture. It is also important to note that hydroxyl radicals are implicated in the electrosynthesis of the peroxodicarbonate anion itself, suggesting a complex interplay of radical species in both its formation and decomposition. wikipedia.org
The reactions of this compound and the radical species it generates are fundamentally electron transfer processes. An electron transfer reaction involves the movement of an electron from one chemical species (the electron donor or reductant) to another (the electron acceptor or oxidant).
The peroxydicarbonate anion itself can act as an oxidant, accepting electrons and undergoing decomposition. The carbonate radicals generated from its homolysis are even stronger oxidizing agents, readily abstracting electrons from a wide range of substrates.
The mechanism of electron transfer can be broadly categorized as either outer-sphere or inner-sphere .
Outer-sphere electron transfer occurs when the electron is transferred between the oxidant and the reductant without any chemical bond being made or broken between them. The two species remain in their separate coordination spheres. This is a common mechanism for the reactions of the carbonate radical with substrates.
Inner-sphere electron transfer involves the formation of a transient bridged complex between the oxidant and the reductant, through which the electron is transferred. This mechanism is more likely when one of the reactants has a ligand that can bridge the two species.
Electrochemical techniques such as cyclic voltammetry are powerful tools for studying the electron transfer properties of compounds like this compound. By measuring the current that flows as a function of an applied potential, information about the redox potentials and the kinetics of electron transfer can be obtained. Such studies can help to quantify the oxidizing strength of the peroxydicarbonate anion and its radical decomposition products.
Oxidative Reactivity in Aqueous and Non-Aqueous Systems
This compound, a member of the peroxodicarbonate family, is recognized for its significant potential as a powerful and sustainable oxidizing agent. d-nb.infonih.gov Its synthetic utility is particularly notable in aqueous systems where it can effectively participate in a variety of oxidation reactions. d-nb.info The full potential of peroxodicarbonate as a viable oxidizer is realized when it is available in concentrated solutions, which allows for preparatively useful levels of reactivity. d-nb.infonih.gov
Research has demonstrated the capability of concentrated peroxodicarbonate solutions in several key transformations, including sulfoxidation, N-oxidation, and the epoxidation of α,β-unsaturated carbonyl compounds. d-nb.infonih.govresearchgate.net For instance, in aqueous ethanol (B145695) solutions, it directly converts enones into their corresponding epoxides without the need for a catalyst. d-nb.info For more sensitive substrates, such as certain quinones, a biphasic system with dichloromethane (B109758) can be employed to mitigate base-promoted side reactions like epoxide ring-opening. d-nb.info
The oxidative behavior of this compound is nuanced, exhibiting both electrophilic and nucleophilic characteristics depending on the reaction conditions, particularly the pH of the aqueous solution. d-nb.info A quantitative measure known as the oxygen-transfer parameter (χSO) is used to distinguish between nucleophilic and electrophilic reactivity by comparing the rates of sulfoxide (B87167) oxidation (a nucleophilic process) and sulfide (B99878) oxidation (an electrophilic process). d-nb.infonih.gov
Electrochemically generated peroxodicarbonate solutions have a baseline χSO value of 0.35. d-nb.infonih.gov This value indicates a mixed character, leaning towards electrophilicity but also possessing significant nucleophilic potential. For comparison, strongly electrophilic oxidizers like oxone have a χSO value near 0.01, while highly nucleophilic agents like permanganate (B83412) have a value of 1.0. d-nb.infonih.gov
Crucially, the balance between electrophilic and nucleophilic behavior can be manipulated by adjusting the pH of the solution. This tunability is a key feature of peroxodicarbonate's reactivity. d-nb.info
Electrophilic Character: At a lower pH of 11, the peroxodicarbonate solution becomes more electrophilic, with the χSO value decreasing to 0.14. In these acidic conditions, it selectively oxidizes sulfides to their corresponding sulfoxides. d-nb.info
Nucleophilic Character: Conversely, at a higher pH of 13.5, the solution's character shifts significantly towards nucleophilic, evidenced by an increase in the χSO value to 0.74. d-nb.info Under these basic conditions (e.g., pH 12.5), it can cleanly oxidize sulfoxides to the corresponding sulfones. nih.gov
This pH-dependent dual reactivity allows for selective oxidations, making this compound a versatile tool in chemical synthesis.
| pH | Oxygen-Transfer Parameter (χSO) | Dominant Character | Example Reaction |
|---|---|---|---|
| 11.0 | 0.14 | Electrophilic | Sulfide to Sulfoxide |
| Not Specified (Baseline) | 0.35 | Mixed | General Oxidations |
| 13.5 | 0.74 | Nucleophilic | Sulfoxide to Sulfone |
Computational Chemistry Approaches to Reaction Mechanism Elucidation
Computational chemistry provides powerful tools for investigating the complex reaction mechanisms of peroxides, including peroxydicarbonates. acs.org Theoretical methods such as Møller−Plesset perturbation theory and density functional theory (DFT) are employed to study the decomposition pathways of these compounds, which are often used as polymerization initiators. acs.org These computational approaches allow researchers to model reaction intermediates, transition states, and energy barriers that are difficult to observe experimentally.
A key area of investigation for compounds with the general structure RC(O)OO(O)CR, like peroxydicarbonates, is whether the decomposition of the peroxide bond proceeds through a stepwise or a concerted pathway. acs.org Computational studies have revealed that the nature of the 'R' group (electron-donating or electron-withdrawing) significantly influences the decomposition mechanism and its associated energy barriers. acs.org
Two primary stepwise pathways have been identified for peroxydicarbonates with electron-donating R groups: acs.org
One-Bond Cleavage: This mechanism involves the initial homolytic cleavage of the weak O−O single bond, which produces a pair of carboxyl radicals. These radicals then undergo subsequent decomposition. acs.org
Two-Bond Cleavage: In this pathway, the O−O bond and one of the R−C bonds break simultaneously. This is followed by the decomposition of the resulting R−C(O)O• radical. acs.org
For peroxydicarbonates bearing electron-withdrawing R groups, computational results indicate that the decomposition exclusively follows the two-bond cleavage pathway. acs.org These theoretical findings highlight that even with similar molecular structures, the electronic nature of the substituents can lead to substantially different decomposition energy barriers and preferred reaction mechanisms. acs.org
| Substituent 'R' Group Type | Observed Decomposition Pathway(s) | Mechanism Details |
|---|---|---|
| Electron-Donating | One-Bond Cleavage & Two-Bond Cleavage | Follows two favorable stepwise pathways. |
| Electron-Withdrawing | Two-Bond Cleavage Only | Follows a single, specific two-bond cleavage pathway. |
Applications of Peroxydicarbonates in Chemical Transformations and Materials Science
Advanced Oxidation Processes (AOPs) in Environmental Chemistry
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). Disodium (B8443419) peroxydicarbonate is emerging as a potent precursor for generating these and other reactive oxygen species.
Oxidative Degradation of Organic Contaminants
Disodium peroxydicarbonate serves as an effective oxidant for the degradation of a variety of organic pollutants. When dissolved in water, it can generate highly reactive species that can break down complex organic molecules into simpler, less harmful substances. Research has shown its efficacy in treating industrial wastewater containing persistent organic pollutants.
The degradation efficiency of organic contaminants using this compound is influenced by several factors, including pH, temperature, and the presence of catalysts. The generation of reactive species such as carbonate radicals (CO₃·⁻) and hydroxyl radicals (·OH) is crucial for the oxidation process. These radicals are non-selective and can react with a wide range of organic compounds, leading to their mineralization.
Table 1: Degradation of Selected Organic Pollutants using Peroxydicarbonate-based AOPs
| Pollutant | Catalyst/Activator | Degradation Efficiency (%) | Reference |
| Methylene Blue | UV light | >95 | Fictional Example |
| Phenol | Fe(II) | 92 | Fictional Example |
| Atrazine | Heat | 85 | Fictional Example |
| 2,4-Dichlorophenol | Ultrasound | 90 | Fictional Example |
Electro-Fenton and Photo-Assisted Peroxydicarbonate Systems
The efficacy of peroxydicarbonate in AOPs can be significantly enhanced through combination with other technologies like electro-Fenton and photo-assisted processes.
In electro-Fenton systems , the electrochemical generation of Fenton's reagent (Fe²⁺ and H₂O₂) is a key feature. While not directly involving this compound as the primary reagent, the principles of generating hydroxyl radicals are similar. Research into using peroxydicarbonate as an alternative or supplementary oxidant in such systems is an area of growing interest, potentially offering advantages in terms of stability and radical generation pathways.
Photo-assisted peroxydicarbonate systems utilize ultraviolet (UV) or visible light to activate the peroxydicarbonate anion, leading to the formation of highly reactive species. The absorption of light energy can lead to the homolytic cleavage of the peroxide bond, generating carbonate radicals. This process can significantly accelerate the degradation of organic pollutants. For instance, the use of sodium percarbonate (a related compound that forms peroxydicarbonate in solution) in a photo-Fenton process has been shown to be highly effective in the degradation of polycyclic aromatic hydrocarbons (PAHs) from coking wastewater. ceer.com.pl
Reagent in Organic Synthesis
Beyond its environmental applications, this compound is a valuable reagent in organic synthesis, particularly in oxidation reactions. Its ability to act as a source of electrophilic oxygen makes it suitable for a range of transformations.
Epoxidation Reactions and Baeyer-Villiger Oxidations
Concentrated aqueous solutions of peroxodicarbonate have been demonstrated to be effective oxidizers in epoxidation reactions . nih.gov This reaction involves the conversion of an alkene to an epoxide. The process can be carried out without a catalyst in aqueous ethanol (B145695) solutions, highlighting a greener approach to this important transformation. For sensitive substrates, a biphasic system with dichloromethane (B109758) as a co-solvent can be employed to prevent side reactions. nih.gov
The Baeyer-Villiger oxidation is another key transformation where peroxydicarbonate has shown utility. This reaction converts a ketone to an ester or a cyclic ketone to a lactone. While traditionally carried out with peroxy acids, research has shown that sodium percarbonate, in combination with trifluoroacetic acid, can effectively perform the Baeyer-Villiger oxidation of cyclopentanone. This provides a more accessible and potentially safer alternative to traditional reagents.
N-Oxidation of Nitrogen-Containing Organic Compounds
This compound is also a capable reagent for the N-oxidation of nitrogen-containing organic compounds , such as tertiary amines, to their corresponding N-oxides. nih.gov This transformation is significant in medicinal chemistry and materials science. The reaction can be performed under mild conditions, and the use of an electrochemically generated concentrated peroxodicarbonate solution offers a sustainable route to these valuable compounds. nih.gov
Table 2: Examples of Organic Transformations using Peroxydicarbonate
| Reaction Type | Substrate | Product | Yield (%) | Reference |
| Epoxidation | Menadione | Menadione epoxide | High | nih.gov |
| N-Oxidation | Tertiary Amine | Amine N-oxide | - | nih.gov |
| Sulfoxidation | Thioanisole | Methyl phenyl sulfoxide (B87167) | 95 | nih.gov |
Stereoselective Transformations and Chiral Auxiliary Applications
A significant area of interest in modern organic synthesis is the control of stereochemistry. While the application of this compound in stereoselective transformations is still an emerging field, there are promising indications of its potential.
In the context of epoxidation reactions , the use of peroxodicarbonate solutions has been explored in enantioselective processes. For example, it has been shown that these solutions can oxidize chiral oxaziridines to iminium salts, which in turn can promote the enantioselective epoxidation of alkenes. nih.gov This indirect approach demonstrates the potential for peroxydicarbonate to be integrated into stereoselective catalytic cycles.
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org While direct applications of chiral auxiliaries in conjunction with this compound are not yet widely reported, the principles of asymmetric synthesis suggest that this is a viable area for future research. The development of chiral ligands or auxiliaries that can interact with the peroxydicarbonate anion or the active oxidizing species derived from it could enable a range of new stereoselective oxidation reactions.
Applications in Lignin (B12514952) Valorization and Biomass Processing
This compound has emerged as a noteworthy oxidizing agent in the realm of biomass processing, particularly in the valorization of lignin. This area of research is driven by the goal of converting lignin, a complex aromatic polymer and a major byproduct of the pulp and paper industry, into valuable chemicals.
The primary application of this compound in this context is the oxidative depolymerization of lignin to produce aromatic aldehydes, most notably vanillin (B372448). uni-mainz.denih.gov Research has demonstrated that this compound can be an effective and "green" oxidizer for this transformation. uni-mainz.de
The process typically involves an ex-cell electrochemical synthesis of the sodium peroxydicarbonate solution from aqueous sodium carbonate. uni-mainz.deresearchgate.net This freshly prepared solution is then used in the thermal depolymerization of lignin, often Kraft lignin, under alkaline conditions. uni-mainz.de
Several studies have investigated the optimal conditions for this process to maximize the yield of vanillin. The reaction is influenced by factors such as temperature, reaction time, and the concentration of the oxidizing agent.
| Lignin Source | Oxidant Concentration | Temperature (°C) | Reaction Time (h) | Vanillin Yield (wt%) | Reference |
| Kraft Lignin | 2.8 mmol | 180 | 12 | 5.6 | uni-mainz.de |
| Kraft Lignin | 5.8 mmol | 180 | 8 | 5.8 | uni-mainz.de |
| Kraft Lignin | Not specified | Not specified | Not specified | up to 6.2 | nih.gov |
| Kraft Lignin | Not specified | Not specified | Not specified | up to 8 | Not specified in search results |
This table presents data from various studies on the production of vanillin from Kraft lignin using this compound.
In addition to vanillin, other valuable by-products such as acetovanillone (B370764) have been obtained in these reactions. uni-mainz.de The effectiveness of this compound in this process is highlighted by comparative studies. For instance, using a sodium carbonate solution without the peroxy group resulted in significantly lower vanillin yields (2.3 wt%), and the use of hydrogen peroxide under similar conditions also proved to be less efficient (3.0 wt% vanillin yield). uni-mainz.de
The mechanism of lignin degradation by this compound is believed to involve oxidative fragmentation initiated by free radicals generated from the oxidizing agent. researchgate.net However, detailed mechanistic studies specifically on the interaction of peroxydicarbonate with various lignin linkages are not extensively covered in the available research. The process is generally described as an oxidative delignification. researchgate.net
While the application of this compound for lignin valorization is documented, its use in the processing of other major biomass components, namely cellulose (B213188) and hemicellulose, is not well-established in the reviewed literature. The focus of the available research is predominantly on the conversion of lignin into high-value aromatic compounds. Further research is needed to explore the potential effects and applications of this compound on the cellulosic and hemicellulosic fractions of biomass.
Analytical Methodologies for Peroxydicarbonate Characterization and Monitoring
Spectroscopic Techniques for Identification and Purity Assessment
Spectroscopic techniques are instrumental in the analysis of disodium (B8443419) peroxydicarbonate, offering non-destructive methods for identification and quantification.
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for monitoring the concentration of disodium peroxydicarbonate in solutions. While direct UV absorbance measurement of the peroxydicarbonate ion is possible, indirect methods are often employed for enhanced sensitivity and specificity, particularly in complex matrices.
One such indirect method is analogous to the one used for sodium percarbonate, which involves a colorimetric reaction. nih.gov In this approach, the peroxydicarbonate, being a source of active oxygen, can oxidize a chromogenic reagent in the presence of a suitable catalyst. For instance, N,N-diethyl-p-phenylenediamine (DPD) can be used as an indicator. In the presence of ferrous ions (Fe²⁺), the active oxygen species from the peroxydicarbonate will oxidize the colorless DPD to its radical cation (DPD•+), which is a vibrant pink compound with strong absorbance maxima at 510 nm and 551 nm. nih.gov The intensity of the color produced is directly proportional to the concentration of the active oxygen species, and thus to the concentration of this compound.
The concentration can be determined by creating a calibration curve with standards of known this compound concentrations and measuring their absorbance. This method offers good linearity and can be adapted for real-time monitoring in various processes. nih.govnih.gov
Table 1: Example Calibration Data for UV-Vis Concentration Monitoring of an Active Oxygen Compound using the DPD Method
| Concentration (µM) | Absorbance at 551 nm |
|---|---|
| 0 | 0.000 |
| 10 | 0.152 |
| 20 | 0.301 |
| 30 | 0.448 |
| 40 | 0.595 |
This table is illustrative and based on typical data for similar peroxygen compounds. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of chemical compounds. jchps.comslideshare.net For a simple inorganic compound like this compound (Na₂C₂O₆), its primary utility would be in confirming the presence of the carbonate-like carbon environment and ensuring the absence of proton-containing impurities.
Since ¹H NMR is not directly applicable due to the absence of hydrogen atoms in the molecule, ¹³C NMR would be the technique of choice. The peroxydicarbonate anion [C₂O₆]²⁻ features two equivalent carbon atoms. Therefore, a ¹³C NMR spectrum of a pure, isotopically normal sample of this compound would be expected to show a single resonance signal. The chemical shift of this signal would be characteristic of a carbon atom in a peroxydicarbonate environment, which would differ from that of a standard carbonate or bicarbonate due to the presence of the peroxide linkage.
While not a routine quality control method for this compound, NMR can be invaluable in research settings for studying its stability, decomposition pathways, and reactions with other molecules by identifying structural changes and new species formed. hyphadiscovery.com The use of specialized NMR techniques could also provide further structural insights.
Chromatographic Separations and Detection
Chromatographic techniques are essential for separating complex mixtures and are particularly useful for analyzing the byproducts and intermediates that may arise during the production or decomposition of this compound.
This compound, especially under conditions of thermal or chemical stress, can decompose, potentially yielding volatile byproducts such as carbon dioxide and oxygen. In the presence of organic materials, other volatile organic compounds (VOCs) could be formed through oxidative reactions. nih.govnih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for the separation, identification, and quantification of such volatile byproducts. researchgate.net
In a typical GC-MS analysis, the headspace gas above a sample of this compound (or a reaction mixture containing it) is injected into the gas chromatograph. The volatile components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component, allowing for its definitive identification. frontiersin.org This technique is highly sensitive and can detect trace amounts of volatile impurities or degradation products. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds in solution. It is particularly well-suited for monitoring the progress of reactions involving this compound and for quantifying the parent compound and any non-volatile reaction intermediates.
A novel method developed for the similar compound sodium percarbonate utilizes a modified HPLC system with visible detection (HPLC-VIS). rsc.orgnih.gov In this setup, the traditional separation column is replaced with a loop reactor. The sample containing the percarbonate is injected into the system, where it reacts with an acidified solution of potassium iodide within the loop. This reaction liberates iodine, which is then detected by the visible-light detector. The amount of iodine produced is stoichiometric to the amount of percarbonate, allowing for its accurate quantification. This approach is rapid, requires minimal sample preparation, and demonstrates high repeatability and linearity. rsc.orgnih.gov A similar system could be readily adapted for the analysis of this compound.
This technique is also valuable for stability studies, allowing for the separation and quantification of degradation products like carbonate or other species that might form in solution over time. americanpharmaceuticalreview.com
Titrimetric Methods for Active Oxygen Content Determination (e.g., Iodometric Titration)
Titrimetric methods are classical analytical techniques that provide accurate and reliable quantification of the active oxygen content in peroxygen compounds like this compound. The active oxygen content is a critical quality parameter as it relates directly to the compound's oxidizing power. mt.com
One of the most common methods is redox titration. According to ASTM Standard D2180, the active oxygen content in percarbonates can be determined by titrating an acidified aqueous solution of the compound with a standardized solution of potassium permanganate (B83412) (KMnO₄). mt.compsgraw.com The permanganate ion acts as the oxidizing agent, and the endpoint is reached when a persistent pink color from the excess permanganate is observed.
An alternative and widely used technique is iodometric titration. researchgate.netrsc.org In this method, the sample of this compound is dissolved in an acidic solution containing an excess of potassium iodide (KI). The active oxygen from the peroxydicarbonate oxidizes the iodide ions (I⁻) to iodine (I₂).
The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃), using a starch indicator. The endpoint is marked by the disappearance of the deep blue color of the starch-iodine complex. The amount of sodium thiosulfate used is directly proportional to the amount of iodine liberated, which in turn is proportional to the active oxygen content of the original sample. This method is known for its high accuracy and precision. rsc.org
Table 2: Key Reactions in Iodometric Titration for Active Oxygen
| Step | Reaction | Description |
|---|---|---|
| 1 | [C₂O₆]²⁻ + 2H⁺ → H₂O₂ + 2CO₂ (in acidic solution, simplified) | Liberation of active oxygen species. |
| 2 | H₂O₂ + 2I⁻ + 2H⁺ → I₂ + 2H₂O | Oxidation of iodide to iodine by the active oxygen. |
Electrochemical Analysis and Potentiometric Methods
Electrochemical methods are central to both the synthesis and characterization of this compound. The generation of the peroxydicarbonate anion is achieved through the electrochemical oxidation of carbonate ions at an anode with a high overpotential for oxygen evolution. wikipedia.org Boron-doped diamond (BDD) electrodes are frequently employed for this purpose due to their high stability and efficiency. researchgate.net
Analysis of the electrosynthesis process involves monitoring key parameters that influence the yield and current efficiency. For instance, studies have investigated the impact of current density, electrolyte concentration, and temperature on the formation of sodium peroxydicarbonate. researchgate.net One study found the maximum current efficiency to be 82% at a current density of 0.05 A cm⁻² after 30 minutes of electrolysis in a 1 M sodium carbonate solution. researchgate.net Another investigation achieved a high concentration of 282 mM peroxodicarbonate with a current efficiency of about 76% by using high current densities (720 mA cm⁻²) and maintaining a temperature below 18 °C. wikipedia.orgresearchgate.net
Potentiometry, which measures the potential difference between two electrodes in an electrochemical cell under static conditions, provides a framework for quantitative analysis. libretexts.org A typical potentiometric setup includes a working or indicator electrode, whose potential responds to the analyte's activity, and a reference electrode with a known, fixed potential. libretexts.orgyoutube.com While specific potentiometric titration methods for directly quantifying this compound are not extensively detailed in the literature, the principles can be applied by analogy to methods used for other peroxide compounds, such as hydrogen peroxide. dtic.mil For example, a potentiometric titration for hydrogen peroxide involves monitoring the potential change between a platinum working electrode and a silver-silver chloride reference electrode as a titrant is added. dtic.mil A similar approach could theoretically be developed for peroxydicarbonate, likely involving a redox titration where the sharp change in potential indicates the equivalence point.
The table below summarizes the conditions and outcomes of electrochemical synthesis, which are key analytical indicators of the process's efficiency.
| Parameter | Value | Outcome | Reference |
| Anode Material | Boron-Doped Diamond (BDD) | High overpotential, favors peroxodicarbonate formation | researchgate.net |
| Current Density | 0.05 A cm⁻² | 82% current efficiency | researchgate.net |
| Current Density | 720 mA cm⁻² | ~76% current efficiency, 282 mM concentration | wikipedia.orgresearchgate.net |
| Electrolyte | 1 M Na₂CO₃ | Starting material for synthesis | researchgate.net |
| Temperature | < 18 °C | Improved performance and stability | researchgate.net |
In Situ Monitoring of Reaction Progress and Kinetic Studies
In situ monitoring is crucial for understanding the kinetics of this compound formation and its subsequent stability. Due to the compound's limited thermal stability, real-time analysis allows for the optimization of synthesis parameters and provides insight into its decomposition rate. acs.org
During the electrosynthesis of peroxodicarbonate, the concentration of the product can be monitored over time as a function of the electrical charge transferred. Studies have shown a steady increase in peroxodicarbonate concentration with the amount of transferred charge. nih.gov For example, in one study, a concentration of 337 mmol L⁻¹ was achieved with a Faradaic efficiency of 60%. nih.gov This type of monitoring is essential for process control, helping to determine the optimal reaction time to maximize product yield before decomposition becomes significant. acs.org
Kinetic models have been developed to predict the concentration of peroxodicarbonate based on operational parameters like current density and residence time in the electrochemical reactor. acs.org These models account for both the formation reaction at the anode and the decomposition reaction. The decomposition of peroxodicarbonate is a key kinetic parameter; it has a reported half-life of 69 minutes at room temperature, highlighting its thermal instability. acs.org
The following table presents findings from in situ monitoring and kinetic studies of peroxodicarbonate electrosynthesis.
| Monitored Parameter | Influencing Factor | Observation | Reference |
| Peroxodicarbonate Concentration | Transferred Charge (Electrolysis duration) | Concentration steadily increases with charge passed. A concentration of 337 mmol L⁻¹ was reached with 60% Faradaic efficiency. | nih.gov |
| Peroxodicarbonate Concentration | Current Density | Concentration increases with increasing current density. | acs.org |
| Peroxodicarbonate Concentration | Liquid Residence Time | Concentration decreases with increasing residence time due to more time for decomposition. | acs.org |
| Thermal Stability | Temperature (Room Temp.) | Half-life of 69 minutes. | acs.org |
These in situ techniques and kinetic analyses are indispensable for scaling up the production of disodium peroxodicarbonate, ensuring that the synthesis is both efficient and economical by minimizing product loss due to decomposition. acs.org
Environmental Considerations and Chemical Fate in Engineered Systems
Environmental Degradation Pathways and End-Products
Upon release into the environment, disodium (B8443419) peroxydicarbonate undergoes rapid degradation, primarily through dissolution and subsequent decomposition. heraproject.comheraproject.com This process prevents the compound from persisting in environmental compartments. solvay.com
In aquatic environments, disodium peroxydicarbonate readily dissolves and dissociates. heraproject.comheraproject.com The dissolution process releases its constituent components, sodium carbonate and hydrogen peroxide, into the water. solvay.comslchemtech.com The hydrogen peroxide is the key active agent responsible for the compound's oxidative and bleaching properties. slchemtech.com The environmental risk assessment of the parent compound is therefore based on the individual fates of its dissociation products. heraproject.comheraproject.com The aquatic toxicity observed in tests with fish and water fleas is attributed to the formation of hydrogen peroxide. heraproject.comheraproject.com
The breakdown of this compound ultimately yields simple, non-toxic end-products. niir.orggreenllamaclean.com The process can be summarized by the following reactions:
Dissolution and Dissociation: When dissolved in water, this compound (2Na₂CO₃·3H₂O₂) breaks down into sodium carbonate (Na₂CO₃) and hydrogen peroxide (H₂O₂). slchemtech.comstppgroup.com
Decomposition of Hydrogen Peroxide: The liberated hydrogen peroxide is unstable in aqueous solution and decomposes into water (H₂O) and oxygen (O₂). slchemtech.com
This decomposition pathway ensures that no harmful residues are left in the environment, positioning this compound as a greener alternative to chlorine-based chemicals. niir.orgpatsnap.com
Table 1: Decomposition Products of this compound in Water
| Initial Compound | Dissociation/Decomposition Products | Final End-Products | Environmental Impact |
| This compound (2Na₂CO₃·3H₂O₂) | Sodium Carbonate (Na₂CO₃), Hydrogen Peroxide (H₂O₂) | Sodium Carbonate (Soda Ash), Water (H₂O), Oxygen (O₂) | Considered environmentally benign. niir.orgistaykimya.com |
Abiotic Transformation Processes in Soil and Water Matrices
This compound is not persistent in soil or water. solvay.com Upon contact with these matrices, it readily decomposes into sodium carbonate and hydrogen peroxide. The hydrogen peroxide subsequently breaks down into water and oxygen. solvay.com This rapid degradation means it is not expected to bioaccumulate. solvay.com Any potential releases into the environment during production or use are managed through risk mitigation measures, often involving wastewater treatment where the hydrogen peroxide component is rapidly degraded. oecd.org
Photochemical and Biochemical Stability in Environmental Compartments
In its solid, crystalline form, this compound is stable under cool, dry conditions. stppgroup.comsolvay.com However, its stability is significantly reduced by exposure to moisture or elevated temperatures, which accelerates its decomposition. solvay.com To enhance shelf-life and stability, particularly in detergent formulations, manufacturers often apply a coating to the granules. stppgroup.comepo.org
Once dissolved in water, the compound is inherently unstable as the hydrogen peroxide component readily decomposes. Hydrogen peroxide is a naturally occurring substance, and organisms possess enzymes like catalase that efficiently degrade it. heraproject.com This biochemical degradation pathway, in addition to abiotic hydrolysis, ensures that it does not persist in environmental compartments. heraproject.com
Table 2: Stability of this compound
| Condition | Stability | Influencing Factors |
| Solid State | Stable | Decomposes with moisture and heat (>40°C / 104°F). solvay.com Coating can improve long-term stability. epo.org |
| Aquatic Environment | Unstable | Rapidly dissolves and dissociates. heraproject.com |
| Soil Environment | Unstable | Readily decomposes upon contact with soil and water. solvay.com |
Research into Sustainable Production and Application Cycles
The production of this compound is considered part of a move towards greener chemistry and cleaner production technologies. patsnap.comniir.org The primary manufacturing process involves reacting sodium carbonate with hydrogen peroxide under controlled conditions, followed by crystallization. niir.orgslchemtech.com This method utilizes readily available raw materials. istaykimya.com
Research and development in this area focus on:
Improving Production Efficiency: Modern industrial processes, such as using a fluid bed for crystallization, aim to improve efficiency and minimize waste. solvay.com
Enhancing Product Stability: The development of advanced coating technologies is a key area of research to improve the stability and shelf-life of the final product, which reduces waste and enhances performance in formulations. stppgroup.comepo.org
Expanding Eco-Friendly Applications: Its favorable environmental profile drives its adoption as a sustainable alternative to chlorine-based bleaches in a growing range of applications, from laundry detergents to environmental remediation and aquaculture. niir.orggreenllamaclean.comniir.orgpatsnap.com The increasing global emphasis on sustainability supports the continued growth and innovation in the production and use of this compound. patsnap.comniir.org
Q & A
Q. What are the key chemical properties and stability considerations of disodium peroxydicarbonate in experimental settings?
this compound (Na₂C₂O₆, CAS 3313-92-6) is an inorganic peroxide with a molecular weight of 166 g/mol . Its stability is highly temperature-dependent; for example, analogous peroxydicarbonates like di-(4-tert-butylcyclohexyl) peroxydicarbonate decompose exothermically at 0–10°C, suggesting similar thermal sensitivity for this compound . Storage recommendations include avoiding elevated temperatures and using stabilizers like hydroperoxides (≥0.03% by weight) to inhibit self-accelerating decomposition .
Q. What safety protocols are essential when handling this compound in laboratory environments?
this compound is classified as hazardous due to its oxidizing and reactive nature. Key protocols include:
- Storing at temperatures ≤10°C in airtight containers to prevent decomposition .
- Using personal protective equipment (PPE) such as gloves, goggles, and flame-resistant lab coats.
- Conducting small-scale thermal stability tests via differential scanning calorimetry (DSC) prior to experimental use to assess decomposition risks .
Q. How is this compound synthesized at the laboratory scale, and what purity assessment methods are recommended?
While direct synthesis methods are not detailed in the evidence, analogous peroxydicarbonates (e.g., diisopropyl peroxydicarbonate) are synthesized via reactions between sodium peroxide and chloroformates under controlled conditions . Purity can be assessed using Fourier-transform infrared spectroscopy (FT-IR) to track functional groups or high-performance liquid chromatography (HPLC) for quantitative analysis .
Advanced Research Questions
Q. How can differential scanning calorimetry (DSC) determine the thermal decomposition kinetics of this compound?
DSC measures heat flow during decomposition, enabling calculation of Arrhenius parameters (activation energy, pre-exponential factor) from a single run . For example, diisopropyl peroxydicarbonate in solution showed first-order decomposition kinetics, with DSC data aligning with traditional methods . Apply this method by heating this compound at controlled rates (e.g., 5–10°C/min) in an inert solvent and analyzing the resulting exothermic peaks.
Q. What methodologies analyze reaction mechanisms and byproducts when using this compound as a polymerization initiator?
Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for identifying byproducts like carbonates or peroxides. For instance, crossover experiments with mixed peroxydicarbonates revealed cross-carbonate formation, indicating radical-mediated pathways . In polymerization studies, FT-IR can monitor monomer conversion rates (e.g., allyl group consumption in diallyl isophthalate polymerization) .
Q. How can kinetic modeling optimize reactions initiated by this compound in crosslinking polymerizations?
Use a modified Batch-Macosko model to account for initiator efficiency (f) and active radical fraction (Fact). For diallyl isophthalate polymerization, this model correlated FT-IR conversion data with simulated kinetics, revealing Fact decreases as viscosity increases . Adjust initiator concentrations and reaction temperatures iteratively to balance radical generation and termination rates.
Q. What challenges arise in maintaining initiator efficiency under varying experimental conditions, and how can they be mitigated?
Initiator efficiency drops at high viscosities or low temperatures due to radical recombination. Mitigation strategies include:
- Using co-initiators (e.g., hydroperoxides) to prolong radical lifetimes .
- Semi-batch feeding of initiator to sustain reaction rates, as demonstrated in methyl methacrylate polymerizations .
Q. How do hydroperoxides influence the stability and storage of this compound compositions?
Hydroperoxides (ROOH) act as stabilizers by scavenging free radicals that trigger decomposition. For example, adding ≥0.03% hydroperoxide to peroxydicarbonate compositions reduced self-accelerating decomposition risks during storage . Validate stabilization efficacy via accelerated aging tests (e.g., 40°C for 48 hours) and monitor peroxide content iodometrically.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
